
2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds containing a quinazoline moiety substituted by a ketone group at the 4-position . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimalarial and HIV-1 protease inhibitory activities .
Synthesis Analysis
The synthesis of such compounds often involves cyclization reactions of functionalized enamines . For example, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . The structure would likely show the quinazolinone core, with the various substituents attached at the appropriate positions.Applications De Recherche Scientifique
Synthesis and Structural Studies
- The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, closely related to the specified compound, has been achieved through the reaction of methyl anthranilate with various oxadiazolin-5-ones and oxadiazoline-5-thiones. This research provides insight into the methods of synthesizing complex quinazolinyl benzamides (Chau, Saegusa, & Iwakura, 1982).
- A similar compound, N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, was synthesized and its molecular structure was elucidated through X-ray structural analysis. This highlights the potential for detailed structural studies of similar quinazolinyl benzamides (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Pharmacological Applications
- Research on the synthesis of compounds bearing a dibromo-2-methylquinazoline moiety, structurally similar to the specified compound, demonstrates their potential analgesic activities. Such studies open avenues for exploring the pharmacological applications of related quinazolinyl benzamides (Saad, Osman, & Moustafa, 2011).
Antitumor Applications
- The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have been conducted. This research demonstrates the potential of quinazolinyl benzamides in developing novel antitumor agents with enhanced solubility and cytotoxicity (Bavetsias et al., 2002).
Antimicrobial Applications
- Studies have been conducted on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showcasing their in vitro antibacterial and antifungal activities. This suggests the potential of similar quinazolinyl benzamides as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-6-7-11-19(15)22(27)25-17-12-13-21-20(14-17)23(28)26(16(2)24-21)18-9-4-3-5-10-18/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFQOGNYCXJPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)
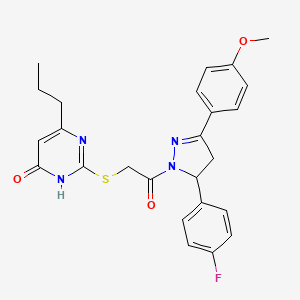
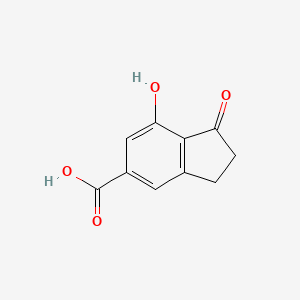
![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)
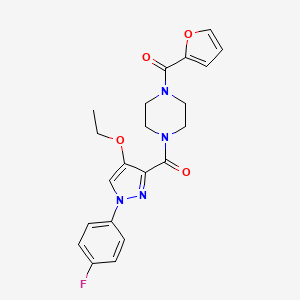
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)


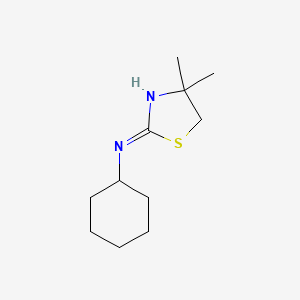
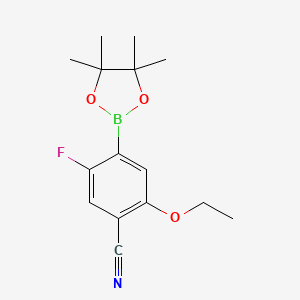
![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)
![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)